![molecular formula C21H20N2O5S B2582178 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide CAS No. 922115-55-7](/img/structure/B2582178.png)

2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

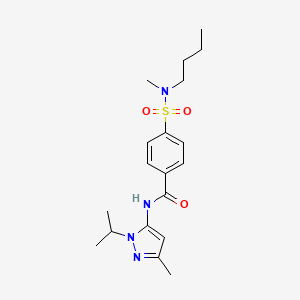

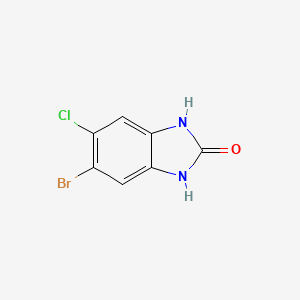

The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-oxo-2H-chromene-3-carboxamide” is a small molecule. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl derivatives has been accomplished using various reactions. For instance, the Castagnoli–Cushman reaction has been used to synthesize 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold . Another method involves the DDQ-promoted mild and efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines .Molecular Structure Analysis

The molecular structure of the compound can be represented by the linear formula C23H20N2O5S . The InChI code for the compound is 1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can participate in the DDQ-promoted mild and efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines .Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.7 . It is a solid at room temperature and should be stored in an inert atmosphere .Scientific Research Applications

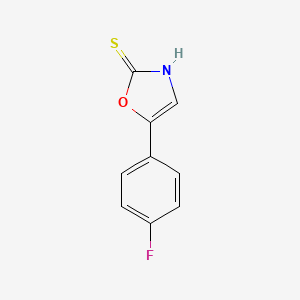

Antimicrobial Applications

Research has shown that quinoline and its derivatives exhibit broad antibacterial properties. A study by Goueffon et al. (1981) demonstrated that 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid is an effective agent against experimental infections, suggesting the potential for systemic infection treatments (Goueffon, Montay, Roquet, & Pesson, 1981).

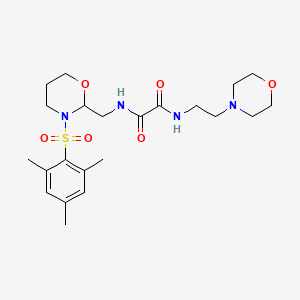

Catalysis and Synthesis

The use of isocyanides in the synthesis of quinoline derivatives showcases the compound's role in facilitating complex chemical reactions. Yasaei et al. (2019) described a palladium-catalyzed three-component reaction that leads to the formation of quinoline-2-carboxamides, indicating the importance of sulfonyl groups in organic synthesis (Yasaei, Mohammadpour, Shiri, Tanbakouchian, & Fazelzadeh, 2019).

Drug Development for Cystic Fibrosis

Sulfamoyl-4-oxoquinoline-3-carboxamides have been developed as correctors for defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating, offering a therapeutic approach for cystic fibrosis. Compounds with submicromolar potency were identified, highlighting the potential of sulfonyl derivatives in drug development (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).

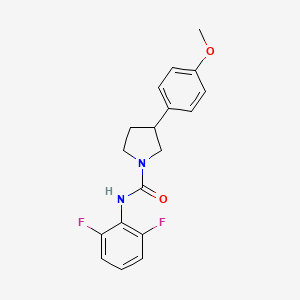

Antitumor Activity

Isoquinoline derivatives have been synthesized and evaluated for antineoplastic activity, with certain compounds showing significant effectiveness against leukemia in mice. This research underscores the potential of isoquinoline-based compounds in cancer therapy (Liu, Lin, Penketh, & Sartorelli, 1995).

Molecular Synthesis

The synthesis of chromene derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, provides insights into the structural-activity relationships of antitumor antibiotic tetrahydroisoquinoline natural products. These findings contribute to the understanding of molecular synthesis and its implications for drug development (Li, Wang, Wang, Luo, & Wu, 2013).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause respiratory irritation and severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c24-20(18-13-16-6-3-4-8-19(16)28-21(18)25)22-10-12-29(26,27)23-11-9-15-5-1-2-7-17(15)14-23/h1-8,13H,9-12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQCVUTULUFJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2582095.png)

![1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2582099.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile](/img/structure/B2582115.png)